2-[(2-Allylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
2-[(2-Allylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allyl group attached to a phenoxy moiety, which is further linked to a benzimidazole core. The unique structure of this compound makes it an interesting subject for various scientific studies.
Scientific Research Applications
2-[(2-Allylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Benzimidazole derivatives have been studied for their antiproliferative and antimicrobial activities . They have shown good to potent antiproliferative activity against various cancer cell lines .
Mode of Action
Benzimidazole derivatives have been found to exhibit antiproliferative activity, suggesting they may interact with cellular targets to inhibit cell proliferation .
Biochemical Pathways
Benzimidazole derivatives have been associated with antiproliferative and antimicrobial activities, indicating they may influence pathways related to cell growth and microbial survival .
Result of Action
Benzimidazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting they may induce cellular changes that inhibit cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Allylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2-allylphenol with benzimidazole derivatives. One common method includes the use of 2-allylphenol and 1,2-phenylenediamine as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Allylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced benzimidazole derivatives, and various substituted phenoxy compounds .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted benzimidazoles: These compounds share the benzimidazole core but have different substituents, leading to variations in their biological activities.
2-[(2-Allylphenoxy)methyl]-5-chloro-1H-benzimidazole: This compound has a similar structure but includes a chlorine atom, which can alter its reactivity and biological properties.
Uniqueness
2-[(2-Allylphenoxy)methyl]-1H-benzimidazole is unique due to the presence of the allyl group and phenoxy moiety, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-7-13-8-3-6-11-16(13)20-12-17-18-14-9-4-5-10-15(14)19-17/h2-6,8-11H,1,7,12H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPWACLJDUFMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.